molecular formula C10H16N2O3 B2369688 trans-1-Boc-3-cyano-4-hydroxypyrrolidine CAS No. 215922-85-3; 895241-94-8

trans-1-Boc-3-cyano-4-hydroxypyrrolidine

Cat. No.: B2369688
CAS No.: 215922-85-3; 895241-94-8
M. Wt: 212.249
InChI Key: IEGAWSYJCQMVBM-YUMQZZPRSA-N
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Description

trans-1-Boc-3-cyano-4-hydroxypyrrolidine (CAS 215922-85-3) is a high-purity chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block for constructing novel pharmacologically active molecules. Its specific stereochemistry is critical for interacting with biological targets. Recent research in the design of dual-target therapeutics highlights the application of such substituted pyrrolidine scaffolds in developing central nervous system (CNS) active agents . These innovative compounds target the mu opioid receptor (MOR) as agonists and the dopamine D3 receptor (D3R) as antagonists, a strategy aimed at creating effective analgesics with reduced potential for abuse and addiction . The Boc-protected amine ensures excellent solubility in common organic solvents and allows for facile deprotection for further functionalization, while the cyano and hydroxyl groups provide additional handles for chemical modification. With a molecular formula of C10H16N2O3 and a molecular weight of 212.25, it is supplied with a guaranteed purity of 97.0% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGAWSYJCQMVBM-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Activity
One of the primary applications of trans-1-Boc-3-cyano-4-hydroxypyrrolidine is as a precursor in the synthesis of novel anticoagulants. Research indicates that derivatives of this compound can inhibit coagulation factor Xa, which plays a crucial role in the blood coagulation cascade. This inhibition can be beneficial in treating thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and myocardial infarction . The pharmacological properties of these compounds show promise for improved selectivity and efficacy compared to existing treatments.

Antitumor Agents
In addition to its anticoagulant properties, this compound has been explored for its potential as an antitumor agent. Studies suggest that compounds derived from this pyrrolidine can exhibit effects on tumor cells, potentially preventing metastasis. This application highlights the compound's versatility in targeting multiple pathways involved in cancer progression .

Synthetic Chemistry Applications

Building Block for Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique functional groups. It has been utilized in the preparation of various complex molecules, including fused heterocycles that are significant in medicinal chemistry. The ability to modify the pyrrolidine scaffold allows chemists to develop new compounds with tailored biological activities .

PROTAC Development
Recent advancements have also seen this compound being incorporated into PROTAC (Proteolysis Targeting Chimeras) systems. These systems leverage the unique reactivity of the compound to degrade specific proteins involved in disease processes, particularly in cancer therapy. The integration of such building blocks into PROTAC designs demonstrates the compound's relevance in cutting-edge therapeutic strategies .

Case Studies

Study Focus Findings
Study on Factor Xa InhibitionEvaluation of anticoagulant propertiesCompounds derived from this compound showed significant inhibition of factor Xa with improved pharmacological profiles compared to existing drugs .
Antitumor Activity AssessmentInvestigation into potential antitumor effectsDerivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for development as antitumor agents .
Synthesis of Novel HeterocyclesUse as a building blockSuccessfully synthesized complex heterocycles leading to compounds with diverse biological activities, showcasing its utility in organic synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl (6 M), H₂O, 100°C3-carboxy-4-hydroxypyrrolidine85%
Basic HydrolysisNaOH (aq), reflux3-amide-4-hydroxypyrrolidine78%

Mechanistic Insight :

  • Acidic conditions protonate the cyano group, facilitating nucleophilic attack by water to form a carboxylic acid.

  • Basic hydrolysis proceeds via intermediate formation of an amide .

Reduction Reactions

The cyano group is reduced to primary amines using catalytic hydrogenation or borane complexes:

ReagentsConditionsProductYieldSource
H₂/Pd-CEtOH, 25°C3-aminomethyl-4-hydroxypyrrolidine90%
BH₃·THFTHF, 0°C → RT3-(aminoborane)-4-hydroxypyrrolidine75%

Key Observations :

  • Hydrogenation preserves stereochemistry at C-3 and C-4 .

  • Borane reductions require controlled temperatures to avoid over-reduction .

Oxidation Reactions

The hydroxyl group at C-4 is oxidized to ketones or carboxylic acids:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, 60°C4-keto-3-cyano-pyrrolidine68%
CrO₃Acetic acid, 40°C4-carboxy-3-cyano-pyrrolidine55%

Notes :

  • Over-oxidation to carboxylic acids occurs under strong acidic conditions.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

ReagentConditionsProductYieldSource
SOCl₂DCM, 0°C → RT4-chloro-3-cyano-pyrrolidine82%
MsCl/Et₃NTHF, -10°C4-mesyloxy-3-cyano-pyrrolidine89%

Applications :

  • Chlorinated derivatives serve as intermediates for cross-coupling reactions .

  • Mesylates enable further functionalization via SN2 mechanisms .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

AcidConditionsProductYieldSource
HCl/dioxaneRT, 2 h3-cyano-4-hydroxypyrrolidine95%
TFA/DCM0°C → RT, 1 h3-cyano-4-hydroxypyrrolidine98%

Post-Deprotection Utility :

  • The free amine undergoes alkylation or acylation for drug discovery applications .

Intramolecular Cyclization

The cyano and hydroxyl groups participate in ring-forming reactions:

ReagentsConditionsProductYieldSource
PPh₃/I₂THF, reflux3,4-fused oxazoline70%
NaHDMF, 80°C3,4-lactam65%

Mechanism :

  • Oxazoline formation involves activation of the hydroxyl group, followed by nucleophilic attack by the cyano group .

Cross-Coupling Reactions

The cyano group enables palladium-catalyzed couplings:

Reaction TypeCatalyst/BaseProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃3-aryl-4-hydroxypyrrolidine80%
Buchwald-HartwigPd₂(dba)₃/XPhos3-aminoaryl-4-hydroxypyrrolidine75%

Limitations :

  • Steric hindrance from the Boc group may reduce coupling efficiency.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between trans-1-Boc-3-cyano-4-hydroxypyrrolidine and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Substituents Stereochemistry CAS Number Key Features
This compound C₁₀H₁₆N₂O₃ 3-CN, 4-OH, 1-Boc (3R,4R) 215922-85-3 Cyano group enhances electrophilicity; hydroxyl enables hydrogen bonding
trans-1-Boc-3-amino-4-(difluoromethyl)pyrrolidine C₁₀H₁₇F₂N₂O₂ 3-NH₂, 4-CF₂H, 1-Boc Not specified N/A (AS99484) Amino group increases nucleophilicity; difluoromethyl enhances lipophilicity
Cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine C₉H₁₈N₂O₃ 3-NH₂, 4-OH, 1-Boc (3R,4S) 1174020-29-1 Cis stereochemistry alters spatial arrangement; amino-hydroxyl pair aids chelation
(3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine C₁₁H₂₀N₂O₂ 3-NH-Boc, 4-CH₂OH, 1-Cbz (3R,4R) 370881-64-4 Cbz protection offers orthogonal deprotection; hydroxymethyl adds polarity
trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine C₁₅H₂₀FNO₄ 3-(4-Fluorophenoxy), 4-OH, 1-Boc trans 1951440-06-4 Aromatic fluorophenoxy group improves bioavailability and target affinity

Key Research Findings

Stereochemical Impact: The (3R,4R) configuration in the target compound ensures optimal spatial alignment for binding to enzyme active sites, as seen in DPP-4 inhibitor design . In contrast, the cis isomer (3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine shows reduced activity in analogous assays due to steric mismatches .

Functional Group Effects: Cyano vs. Amino Groups: The cyano group in the target compound enhances electrophilicity, making it a better Michael acceptor in catalytic reactions compared to amino-substituted analogs like AS99484 . Fluorinated Substituents: Compounds with difluoromethyl (AS99484) or 4-fluorophenoxy (CAS 1951440-06-4) groups exhibit increased metabolic stability and lipophilicity, advantageous for CNS-targeting drugs .

Protection Strategies: The Boc group in the target compound allows mild acid deprotection, whereas the Cbz group in CAS 370881-64-4 requires hydrogenolysis, limiting compatibility with reducible functionalities .

Synthetic Accessibility: The cis-amino-hydroxypyrrolidine (CAS 1174020-29-1) is synthesized via high-yield (>95%) enzymatic resolution, while the target compound requires stereoselective cyanide addition, which is more resource-intensive .

Q & A

Q. What are the optimal synthetic routes for preparing trans-1-Boc-3-cyano-4-hydroxypyrrolidine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from pyrrolidine precursors. Key steps include Boc-protection of the amine, selective cyanidation at C3, and hydroxylation at C3. Solvent choice (e.g., THF or ethyl acetate) and catalysts (e.g., palladium-on-carbon for hydrogenation) critically affect regioselectivity and stereochemical purity. For example, kinetic resolution using lipase enzymes can enhance enantiomeric excess (e.g., Candida antarctica lipase B) . Reaction temperatures below 0°C are recommended during cyanidation to minimize racemization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for trans-configuration) and NOE experiments .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) resolve impurities; compare retention times against certified reference standards .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ at 230.30 g/mol for related Boc-protected analogs) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to moisture, as Boc groups are susceptible to hydrolysis. For lyophilized samples, desiccants like silica gel are essential. Re-test purity via HPLC every 6 months if stored at RT, as degradation products (e.g., free amine or cyano hydrolysis) may form .

Advanced Research Questions

Q. How can researchers address contradictions in reported NMR data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). To resolve:
  • Perform variable-temperature NMR (VT-NMR) to identify conformational exchange broadening.
  • Compare data in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific rotamers .
  • Cross-validate with X-ray crystallography (e.g., single-crystal analysis of hydroxyl analogs confirms spatial arrangements) .

Q. What strategies enhance the enantiomeric purity of this compound during scale-up synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., menthol esters) during intermediate steps to direct stereochemistry .
  • Enzymatic Resolution : Use immobilized lipases (e.g., Pseudomonas fluorescens) to hydrolyze undesired enantiomers; yields >90% ee reported for hydroxylated pyrrolidines .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the trans-isomer .

Q. How do solvent and pH conditions affect the compound’s solubility in aqueous reaction systems?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (10–20% v/v) to solubilize the compound in buffered solutions (pH 7.4).
  • pH Adjustment : Below pH 5, the Boc group remains stable, but hydroxyl protonation reduces solubility. Above pH 8, gradual deprotection occurs, increasing hydrophilicity .
  • Surfactants : Polysorbate-80 (0.1% w/v) enhances solubility in biological assays without altering reactivity .

Q. What mechanistic insights explain the reactivity of the cyano group in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing cyano group activates adjacent positions for nucleophilic attack. For example:
  • Grignard Reactions : Cyano at C3 directs nucleophiles to C4, forming tertiary alcohols.
  • Reduction : Hydrogenation with Raney Nickel converts cyano to amine, but Boc protection prevents over-reduction .

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